molecular formula C22H25ClN2O B2689701 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone CAS No. 113612-10-5

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone

Cat. No. B2689701
CAS RN: 113612-10-5
M. Wt: 368.91
InChI Key: UKKLPCUQNNNKFA-QPJJXVBHSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone, commonly known as PPP, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. PPP has a unique molecular structure, which makes it an interesting compound for scientists to explore further. PPP has been studied for its potential use in drug design and development, as well as for its potential use in drug delivery and other biomedical applications.

Scientific Research Applications

Antitumor Activity

A study explored the synthesis and evaluation of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with structural similarity to the specified chemical, for their potential anticancer activities. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with the anticancer drug cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).

Antifungal and Antimuscarinic Properties

Another research highlighted the synthesis and characterization of a novel potential antifungal compound within the 1,2,4-triazole class, showcasing its solubility thermodynamics and partitioning processes in biologically relevant solvents (T. Volkova, I. Levshin, G. Perlovich, 2020). Furthermore, compounds with piperazinyl-1-propanone structures have been reported for their antimuscarinic activity, indicating potential utility in treating urinary incontinence associated with bladder muscle instability (C. Kaiser, V. H. Audia, J. Carter, D. McPherson, P. Waid, V. Lowe, L. Noronha-Blob, 1993).

Synthetic Methodology

Research has been conducted on improving the synthetic methods for compounds structurally related to "1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone," aiming for economical and practical approaches suitable for industrialization. These studies offer insights into optimizing reaction conditions for higher yields and better quality (Wu Qiuye, 2005).

Analytical and Pharmacological Investigations

Further investigations include the development of a simple and rapid screening method for detecting related compounds in forensic samples, highlighting the utility of electrochemical methods for quick preliminary analysis (W. P. Silva, R. Rocha, L. Arantes, C. D. Lima, Larissa M A Melo, R. Muñoz, W. D. dos Santos, E. Richter, 2021). Additionally, spectroscopic investigations have provided detailed insights into the structural, electronic, molecular, and biological properties of phenyl-substituted compounds, facilitating further research in drug development (N. Prabavathi, N. SenthilNayaki, Krishnakumar, 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-21-10-8-20(9-11-21)22(26)12-14-25-17-15-24(16-18-25)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLPCUQNNNKFA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone

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